molecular formula C10H10O4 B12720220 Lcj4RS3nle CAS No. 145679-14-7

Lcj4RS3nle

Cat. No.: B12720220
CAS No.: 145679-14-7
M. Wt: 194.18 g/mol
InChI Key: ZHJJCJKDNFTHKD-LURJTMIESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1S)-2-Hydroxy-1-Methyl-2-Oxo-Ethyl)Benzoic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid derivatives and appropriate reagents to introduce the hydroxy and oxo groups.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pH conditions to ensure the desired stereochemistry and purity of the product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Automated Processes: Employing automated processes to control reaction conditions precisely and ensure consistent product quality.

    Quality Control: Implementing rigorous quality control measures to monitor the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((1S)-2-Hydroxy-1-Methyl-2-Oxo-Ethyl)Benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) are employed in hydrogenation reactions.

Major Products

The major products formed from these reactions include:

    Carboxylic Acids: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Benzoic Acids: From substitution reactions.

Scientific Research Applications

4-((1S)-2-Hydroxy-1-Methyl-2-Oxo-Ethyl)Benzoic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((1S)-2-Hydroxy-1-Methyl-2-Oxo-Ethyl)Benzoic Acid involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

    Pathways: It modulates various biochemical pathways, influencing cellular processes such as metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic Acid: Shares structural similarities but lacks the oxo-ethyl group.

    2-Hydroxybenzoic Acid (Salicylic Acid): Similar in structure but with different functional groups.

    4-Methylbenzoic Acid: Similar aromatic ring structure but different substituents.

Uniqueness

4-((1S)-2-Hydroxy-1-Methyl-2-Oxo-Ethyl)Benzoic Acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

145679-14-7

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

4-[(1S)-1-carboxyethyl]benzoic acid

InChI

InChI=1S/C10H10O4/c1-6(9(11)12)7-2-4-8(5-3-7)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)/t6-/m0/s1

InChI Key

ZHJJCJKDNFTHKD-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(=O)O)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

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